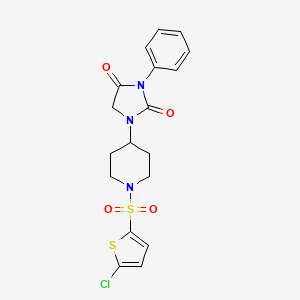
2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide, also known as XNT, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. XNT is a selective inhibitor of the enzyme 12-lipoxygenase (12-LOX), which is involved in the production of inflammatory mediators and has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Scientific Research Applications
Herbicide Metabolism and Environmental Impact
2-(2-Chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is structurally related to chloroacetamide herbicides like acetochlor, which are widely used in agriculture. Studies on the metabolism of these herbicides in human and rat liver microsomes have revealed complex metabolic pathways. These pathways involve the production of potentially carcinogenic compounds like dialkylbenzoquinone imine, suggesting environmental and health impacts of chloroacetamide herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Photovoltaic Efficiency and Ligand-Protein Interactions
The potential of related compounds in photovoltaic applications has been explored. For instance, benzothiazolinone acetamide analogs have demonstrated promising light harvesting efficiency and free energy of electron injection, making them suitable for dye-sensitized solar cells (Mary et al., 2020). These studies also include molecular docking to understand ligand interactions with proteins like Cyclooxygenase 1.
Synthesis and Anti-Inflammatory Activity
Research has been conducted on the synthesis of novel chloro-fluorophenyl acetamide derivatives with significant anti-inflammatory activities. These studies involve exploring different chemical structures and their biological activities, highlighting the potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).
Role in Thrombin Inhibition
Studies have shown that 2-(2-Chloro-6-fluorophenyl)acetamides can act as potent thrombin inhibitors, essential for developing new anticoagulants. These compounds have been found effective in inhibiting thrombin, a key enzyme in blood clotting, suggesting their potential use in treating blood clot-related disorders (Lee et al., 2007).
Environmental Monitoring
Research on acetochlor, a related compound, has provided insights into its distribution in the hydrologic system, including its occurrence in rain and streams. This information is crucial for environmental monitoring and assessing the ecological impact of such herbicides (Kolpin et al., 1996).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO3/c19-14-5-3-6-15(20)12(14)10-17(22)21-11-18(23)8-9-24-16-7-2-1-4-13(16)18/h1-7,23H,8-11H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXNQHUQQZURKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CC3=C(C=CC=C3Cl)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(1,1-dimethoxypropan-2-yl)-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2359410.png)
![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2359413.png)



![ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2359417.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B2359419.png)
![Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2359420.png)
![4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2359422.png)


![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one](/img/structure/B2359427.png)
![2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2359430.png)